6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide 6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 75000-62-3
VCID: VC17283621
InChI: InChI=1S/C11H11NO5/c1-15-8-5-3-4-17-9(5)10(16-2)7(13)6(8)11(12)14/h3-4,13H,1-2H3,(H2,12,14)
SMILES:
Molecular Formula: C11H11NO5
Molecular Weight: 237.21 g/mol

6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

CAS No.: 75000-62-3

Cat. No.: VC17283621

Molecular Formula: C11H11NO5

Molecular Weight: 237.21 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide - 75000-62-3

Specification

CAS No. 75000-62-3
Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
IUPAC Name 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide
Standard InChI InChI=1S/C11H11NO5/c1-15-8-5-3-4-17-9(5)10(16-2)7(13)6(8)11(12)14/h3-4,13H,1-2H3,(H2,12,14)
Standard InChI Key ZQTICOLCWCEVDL-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a benzofuran ring system fused with a benzene ring, featuring hydroxyl (-OH) and methoxy (-OCH3_3) groups at positions 6, 4, and 7, respectively, and a carboxamide (-CONH2_2) moiety at position 5. The IUPAC name, 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide, reflects this substitution pattern. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC11H11NO5\text{C}_{11}\text{H}_{11}\text{NO}_5
Molecular Weight237.21 g/mol
Exact Mass237.064 Da
PSA (Polar Surface Area)95.91 Ų
LogP (Partition Coefficient)2.14
Canonical SMILESCOC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)N

The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems . Its polar surface area, influenced by the hydroxy and carboxamide groups, enhances solubility in polar solvents, a critical factor for pharmaceutical applications .

Synthesis and Production Methods

The synthesis of 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide typically involves multi-step routes starting from benzofuran precursors. One common approach begins with 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid, which undergoes amidation via thionyl chloride (SOCl2\text{SOCl}_2)-mediated conversion to the acid chloride, followed by reaction with ammonia (NH3\text{NH}_3). Industrial production emphasizes yield optimization and green chemistry principles, such as solvent recycling and catalytic methods, to minimize environmental impact.

Key synthetic steps include:

  • Functionalization of the Benzofuran Core: Methoxy groups are introduced via nucleophilic substitution or etherification reactions.

  • Carboxamide Formation: The carboxylic acid intermediate is activated to its chloride form before amidation.

  • Purification: Chromatographic techniques or recrystallization ensure high purity (>95%) for research-grade material .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by its functional groups:

  • Hydroxyl Group: Susceptible to oxidation (e.g., with KMnO4\text{KMnO}_4) to form ketones or quinones.

  • Methoxy Groups: Participate in demethylation or nucleophilic substitution under acidic or basic conditions.

  • Carboxamide: Reducible to amines (LiAlH4\text{LiAlH}_4) or hydrolyzable to carboxylic acids (H3O+\text{H}_3\text{O}^+).

Notable derivatives include:

  • 6-Oxo-4,7-dimethoxybenzofuran-5-carboxamide: Produced via oxidation, showing enhanced electrophilicity.

  • N-Butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide: A lipophilic analog with improved bioavailability .

Biological Activities and Mechanisms

Antimicrobial Properties

6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide exhibits broad-spectrum antimicrobial activity. Studies report minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Candida albicans and Aspergillus niger, attributed to the benzofuran scaffold’s ability to disrupt fungal cell membranes . The hydroxy and methoxy groups enhance hydrogen bonding with microbial enzymes, while the carboxamide moiety interacts with hydrophobic pockets in target proteins .

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and α-glucosidase at micromolar concentrations, positioning it as a candidate for anti-inflammatory and antidiabetic drug development .

Applications in Research and Industry

Pharmaceutical Development

Derivatives of this compound are being explored as:

  • Antifungal Agents: Structural analogs with pyridotetrazolopyrimidine moieties show improved potency .

  • Antitubercular Drugs: Hybrid molecules incorporating benzofuran and pyridine units exhibit activity against Mycobacterium tuberculosis .

Agricultural Chemistry

The compound’s antifungal properties are leveraged in crop protection formulations to combat Fusarium and Phytophthora species.

Material Science

Its rigid benzofuran core serves as a building block for fluorescent dyes and organic semiconductors .

Comparison with Related Benzofuran Derivatives

CompoundKey FeaturesBioactivity
6-Hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acidLacks carboxamide; lower solubilityWeak antimicrobial activity
N-Butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamideEnhanced lipophilicityImproved antifungal potency
Benzofuran-3-carbohydrazideHydrazide substituentStrong antimycobacterial effects

The parent compound’s balance of polarity and reactivity makes it a versatile lead structure compared to analogs .

Future Perspectives

Advances in computational chemistry and synthetic biology are expected to drive the development of 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide derivatives with tailored properties. Key research directions include:

  • Structure-Activity Relationship (SAR) Studies: To optimize antimicrobial and anticancer efficacy.

  • Nanoparticle Delivery Systems: Enhancing bioavailability for therapeutic applications.

  • Green Synthesis Routes: Reducing reliance on hazardous reagents in large-scale production .

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